molecular formula C18H12ClN3S B14196903 N-(4-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine CAS No. 832081-76-2

N-(4-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine

Cat. No.: B14196903
CAS No.: 832081-76-2
M. Wt: 337.8 g/mol
InChI Key: OJYSXIJQYYBKAZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, diketones) under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and thiophen-2-yl groups can be achieved through nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling).

    Amination: The final step involves the amination of the quinoxaline derivative to introduce the amine group at the 2-position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, microwave-assisted synthesis, or green chemistry approaches.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-3-phenylquinoxalin-2-amine: Similar structure but lacks the thiophene ring.

    N-(4-Methylphenyl)-3-(thiophen-2-yl)quinoxalin-2-amine: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

N-(4-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is unique due to the presence of both the 4-chlorophenyl and thiophen-2-yl groups, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

CAS No.

832081-76-2

Molecular Formula

C18H12ClN3S

Molecular Weight

337.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-thiophen-2-ylquinoxalin-2-amine

InChI

InChI=1S/C18H12ClN3S/c19-12-7-9-13(10-8-12)20-18-17(16-6-3-11-23-16)21-14-4-1-2-5-15(14)22-18/h1-11H,(H,20,22)

InChI Key

OJYSXIJQYYBKAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

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